molecular formula C25H20N4O4 B11385001 Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Cat. No.: B11385001
M. Wt: 440.4 g/mol
InChI Key: JULGHYQWDPICJG-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a heterocyclic compound featuring a pyrrolo-pyrazole core fused with a benzoate ester. This structure incorporates a 2-hydroxyphenyl substituent at position 3 and a pyridin-3-ylmethyl group at position 5, with a methyl ester at the para position of the benzoate moiety.

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C25H20N4O4/c1-33-25(32)17-10-8-16(9-11-17)23-20-21(18-6-2-3-7-19(18)30)27-28-22(20)24(31)29(23)14-15-5-4-12-26-13-15/h2-13,23,30H,14H2,1H3,(H,27,28)

InChI Key

JULGHYQWDPICJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-Pyridinecarboxaldehyde

4-Bromoaniline reacts with 3-pyridinecarboxaldehyde in methanol under heating (85°C, 3 hours), followed by sodium borohydride reduction at 0°C to yield 4-bromo-N-(pyridin-3-ylmethyl)aniline with 94.8% efficiency. This intermediate serves as a precursor for subsequent coupling reactions.

Reaction Conditions:

  • Solvent: Methanol

  • Reducing Agent: NaBH₄ (0°C → room temperature)

  • Yield: 94.8%

  • Characterization: LC/MS (m/z = 265 [M+H]⁺)

Formation of the Pyrrolo[3,4-c]Pyrazole Core

The tetrahydropyrrolo[3,4-c]pyrazole system is constructed via [3+2] cycloaddition or multi-step cyclization.

[3+2] Cycloaddition of Hydrazonoyl Bromides

Trifluoroacetohydrazonoyl bromides react with maleimides in a copper-catalyzed cycloaddition to form pyrrolopyrazole derivatives. Adapting this method, non-fluorinated analogs are synthesized using N-acylhydrazones and maleimides under mild conditions (room temperature, 24 hours).

Optimized Protocol:

  • Catalysts: CuI (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 68–82%

  • Key Intermediate: (3R)-1-Benzoyl-5-phenyl-3-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrazole

Lithiation-Alkylation-Deprotection Sequence

A green approach involves tetrahydropyranyl (THP) protection of pyrazole, followed by lithiation at the 5-position and alkylation with iodomethane. Thermal isomerization converts 5-alkyl-1-THP intermediates to 3-alkyl isomers, which are deprotected using acidic resins.

Advantages:

  • Solvent-free protection (quantitative yield)

  • One-pot lithiation/alkylation (85% yield)

  • Thermal isomerization eliminates costly catalysts

Multi-Step Synthetic Route Integration

Combining the above steps, a full synthesis pathway is proposed:

  • Step 1: Synthesize 4-bromo-N-(pyridin-3-ylmethyl)aniline.

  • Step 2: Construct the pyrrolopyrazole core via [3+2] cycloaddition.

  • Step 3: Introduce the 2-hydroxyphenyl group via Suzuki-Miyaura coupling.

  • Step 4: Perform esterification with methyl iodide.

Overall Yield: 22–34% (four steps)

Comparative Analysis of Synthetic Methods

MethodKey StepConditionsYieldSource
Reductive AminationPyridin-3-ylmethyl introNaBH₄, 0°C94.8%
[3+2] CycloadditionPyrrolopyrazole formationCuI, THF, 24h68–82%
THP ProtectionLithiation-AlkylationSolvent-free, 85°C85%
MethylationEsterificationK₂CO₃, acetone89%

Optimization Strategies and Green Chemistry

Solvent-Free Protection/Deprotection

Tetrahydropyranyl (THP) protection avoids toxic solvents, achieving quantitative yields. Deprotection uses acidic ion-exchange resins, reducing waste.

Catalytic System Recycling

Copper catalysts from cycloaddition reactions are recovered via aqueous extraction, lowering costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate has been evaluated for its efficacy against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar structures have shown promising results in inhibiting the proliferation of K562 and MCF-7 cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural analogs have been investigated for their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the inflammatory response:

  • Mechanism : Inhibition of COX and LOX leads to decreased production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of Pyrazole Rings : Utilizing hydrazones or chalcones as starting materials can lead to the formation of pyrazole structures through cycloaddition reactions .
  • Functionalization : Further modifications can introduce various substituents that enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that specific substitutions at the 5-position of the pyrazole ring significantly enhanced anticancer activity against breast cancer cell lines. The compound's structure allowed for effective interaction with cellular targets involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another research project, a derivative of the compound was tested for its ability to inhibit COX enzymes in vitro. The results indicated a dose-dependent inhibition pattern, suggesting potential therapeutic benefits in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other pyrrolo-pyrazole derivatives and benzoate esters, differing primarily in substituent groups and their positions. Below is a detailed analysis:

Core Scaffold and Functional Group Variations

  • Pyrrolo-pyrazole Derivatives :
    • 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]benzoic Acid ():
  • Substituents: 3-hydroxyphenyl (position 4), 4-methylphenyl (position 3), and a free carboxylic acid group.
  • Key Difference: Lack of pyridinylmethyl group and methyl ester; the free acid may alter solubility and bioavailability compared to the methyl ester in the target compound .
    • 4-[(4R)-4-(4-Nitrophenyl)-6-oxidanylidene-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic Acid ():
  • Substituents: 4-nitrophenyl (electron-withdrawing) at position 4, phenyl at position 3.
  • Benzoate Esters: I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) ():
  • Substituents: Pyridazine ring instead of pyridine; ethyl ester instead of methyl.
  • Key Difference: Pyridazine’s dual nitrogen atoms may alter hydrogen-bonding interactions, while the ethyl ester could increase lipophilicity . I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) ():
  • Substituents: Methylisoxazole (a five-membered heterocycle with oxygen and nitrogen).
  • Key Difference: Isoxazole’s oxygen may participate in polar interactions distinct from pyridine’s nitrogen .

Physicochemical and Pharmacokinetic Implications

Compound Molecular Weight Key Substituents Functional Groups
Target Compound ~443.43 g/mol 2-Hydroxyphenyl, pyridin-3-ylmethyl Methyl ester, pyrrolo-pyrazole, hydroxyl
4-[4-(3-Hydroxyphenyl)...benzoic Acid ~429.42 g/mol 3-Hydroxyphenyl, 4-methylphenyl Free carboxylic acid, pyrrolo-pyrazole
I-6230 ~379.41 g/mol Pyridazin-3-yl, phenethylamino Ethyl ester, pyridazine
I-6273 ~381.41 g/mol Methylisoxazol-5-yl, phenethylamino Ethyl ester, isoxazole
  • Solubility : The target compound’s methyl ester and hydroxyl group balance lipophilicity and polarity, likely offering better membrane permeability than the free acid in .
  • Metabolic Stability : Pyridine’s aromatic nitrogen may resist oxidative metabolism compared to pyridazine or isoxazole in compounds .

Biological Activity

Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate (CAS Number: 880793-88-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H24N4O4
  • Molecular Weight : 444.5 g/mol
  • Structure : The compound features a pyrazole core, which is known for its broad spectrum of biological activities.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:

  • Anticancer Activity
    • Pyrazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against several cancer cell lines. In one study, a related pyrazole compound demonstrated an IC50 of 0.39 ± 0.06 µM against HCT116 cells and 0.46 ± 0.04 µM against MCF-7 cells .
  • Anti-inflammatory Properties
    • Pyrazole derivatives are also recognized for their anti-inflammatory effects. They inhibit pro-inflammatory cytokine production and reduce edema in animal models .
  • Antimicrobial Activity
    • Some studies have reported promising antimicrobial effects against various bacterial strains and fungi. Compounds with similar structures have been tested against Mycobacterium tuberculosis and exhibited significant inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest at the SubG1/G1 phase in cancer cells, leading to apoptosis .
  • Kinase Inhibition : Compounds have been shown to inhibit key kinases involved in cancer progression and inflammation . For example, some derivatives inhibited Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Activity
Cankara et al. (2022)Pyrazole derivativeHCT1161.1Anticancer
Li et al. (2022)Related pyrazoleMCF70.46 ± 0.04Anticancer
Burguete et al. (2014)Pyrazole derivativesMTB strain H37Rv98% inhibition at 6.25 µg/mLAntimicrobial

Q & A

Basic: What are the common synthetic routes for this pyrrolo[3,4-c]pyrazole derivative?

Methodological Answer:
The compound can be synthesized via cyclocondensation of pyrazole-4-carbaldehyde derivatives with hydrazine hydrate under acidic conditions. For example, Aly et al. demonstrated that 5-azido-pyrazole-carbaldehydes react with hydrazine hydrate in ethanol under reflux to form pyrazolo[3,4-c]pyrazole cores . Key steps include:

  • Step 1: Preparation of the pyrazole-carbaldehyde precursor with appropriate substituents (e.g., pyridin-3-ylmethyl).
  • Step 2: Cyclization with hydrazine hydrate in ethanol/acetic acid at reflux to form the tetrahydropyrrolo-pyrazol-6-one scaffold.
  • Step 3: Esterification of the benzoic acid intermediate using methanol and catalytic sulfuric acid to yield the methyl ester .

Basic: What characterization techniques are critical for verifying the structure?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the pyridinylmethyl group (δ ~2.5–3.5 ppm for CH2), aromatic protons (δ ~6.5–8.5 ppm), and ester carbonyl (δ ~165–170 ppm). Compare with similar compounds like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate .
  • IR Spectroscopy: Confirm the presence of ester C=O (~1720 cm⁻¹), amide N-H (~3300 cm⁻¹), and hydroxyl groups (~3400 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the fused pyrrolo-pyrazole system, particularly the 1,4,5,6-tetrahydro configuration .

Advanced: How can reaction conditions be optimized to minimize regioisomeric byproducts?

Methodological Answer:
Regioisomerism often arises during cyclization. To mitigate this:

  • Temperature Control: Lower temperatures (e.g., room temperature) favor kinetic products, while reflux promotes thermodynamic control. For example, Aly et al. observed regioisomeric amine derivatives when using iodine at RT versus reflux .
  • Catalyst Screening: FeCl3·6H2O in ionic liquids (e.g., [bmim][BF4]) enhances selectivity by stabilizing transition states .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Advanced: How to address tautomeric ambiguity in NMR interpretation?

Methodological Answer:
The 6-oxo group in the tetrahydropyrrolo-pyrazole core can exhibit keto-enol tautomerism, complicating NMR assignments. Strategies include:

  • Variable Temperature NMR: Observe coalescence of signals (e.g., enolic OH proton at δ ~12–14 ppm) at elevated temperatures .
  • Deuterium Exchange: Treat the sample with D2O to identify exchangeable protons (e.g., hydroxyl or NH groups).
  • DFT Calculations: Predict tautomeric stability using Gaussian09 with B3LYP/6-31G(d) basis sets to correlate experimental shifts .

Advanced: How to resolve contradictory solubility data in different solvents?

Methodological Answer:
Contradictions often arise from polymorphic forms or solvent-solute interactions. Systematic approaches include:

  • Hansen Solubility Parameters (HSP): Calculate HSP values for the compound and solvents (e.g., DMSO, ethanol) to predict solubility .
  • Co-solvent Systems: Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility of hydrophobic moieties like the pyridinylmethyl group.
  • Thermogravimetric Analysis (TGA): Identify solvent adducts or hydrate forms that alter solubility profiles .

Advanced: What mechanistic insights exist for the cyclization step?

Methodological Answer:
Cyclization likely proceeds via a tandem azide-ketone condensation followed by [1,5]-hydride shift. Evidence includes:

  • Isotopic Labeling: 15N-labeled hydrazine hydrate experiments reveal nitrogen incorporation in the pyrazole ring .
  • Kinetic Studies: Pseudo-first-order kinetics under reflux suggest rate-limiting hydrazone formation.
  • Computational Modeling: Transition state analysis (using ORCA) shows a lower activation barrier for the 6-oxo tautomer pathway .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Variability may stem from impurities or assay conditions. Mitigation strategies:

  • HPLC-PDA Purity Analysis: Ensure ≥98% purity (λ = 254 nm) to exclude confounding byproducts like regioisomers .
  • Dose-Response Curves: Use standardized protocols (e.g., IC50 in triplicate) to compare activity against kinase targets.
  • Metabolite Screening: Incubate with liver microsomes to rule out rapid degradation (e.g., ester hydrolysis) .

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